1-(1-Chloropropyl)-2,3-dimethyl benzene
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Overview
Description
1-(1-Chloropropyl)-2,3-dimethyl benzene is an organic compound with the molecular formula C11H15Cl It is a derivative of benzene, where a 1-chloropropyl group and two methyl groups are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Chloropropyl)-2,3-dimethyl benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Chloropropyl)-2,3-dimethyl benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH in aqueous or alcoholic solutions.
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Alcohols.
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Scientific Research Applications
1-(1-Chloropropyl)-2,3-dimethyl benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Chloropropyl)-2,3-dimethyl benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic nature allows it to react with nucleophiles, forming various substituted products. The pathways involved include the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity .
Comparison with Similar Compounds
1-(1-Chloropropyl)benzene: Similar structure but lacks the two methyl groups.
2,3-Dimethylbenzene (o-Xylene): Lacks the 1-chloropropyl group.
1-Chloropropyl-4-methylbenzene: Similar but with a different position of the methyl group.
Uniqueness: 1-(1-Chloropropyl)-2,3-dimethyl benzene is unique due to the presence of both the 1-chloropropyl group and the two methyl groups, which influence its reactivity and physical properties. This combination of substituents provides distinct chemical behavior compared to its analogs .
Properties
Molecular Formula |
C11H15Cl |
---|---|
Molecular Weight |
182.69 g/mol |
IUPAC Name |
1-(1-chloropropyl)-2,3-dimethylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-4-11(12)10-7-5-6-8(2)9(10)3/h5-7,11H,4H2,1-3H3 |
InChI Key |
IXAQODWMKLYNHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC(=C1C)C)Cl |
Origin of Product |
United States |
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